molecular formula C8H8BrI B13649135 1-Bromo-4-(1-iodoethyl)benzene CAS No. 125763-63-5

1-Bromo-4-(1-iodoethyl)benzene

Cat. No.: B13649135
CAS No.: 125763-63-5
M. Wt: 310.96 g/mol
InChI Key: ZUWYDIXSWNABSC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-iodoethyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of ethylbenzene to form 1-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale bromination and iodination reactions, often catalyzed by Lewis acids such as aluminum chloride or ferric bromide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-iodoethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(1-iodoethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of halogenated organic compounds and their biological interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-iodoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as reactive sites, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(1-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and allows for a wide range of chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

125763-63-5

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-4-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8BrI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

ZUWYDIXSWNABSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)I

Origin of Product

United States

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